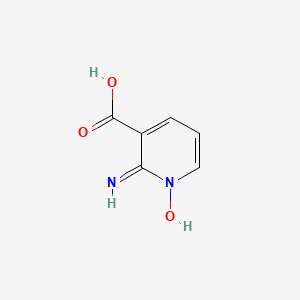
1-hydroxy-2-iminopyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hydroxy-2-iminopyridine-3-carboxylic acid is an organic compound with the molecular formula C6H6N2O3. It is a derivative of nicotinic acid, where the amino group is positioned at the second carbon of the pyridine ring, and the carboxylic acid group is oxidized to form an oxide.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-hydroxy-2-iminopyridine-3-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 2-aminonicotinic acid using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods
In industrial settings, the synthesis of 2-aminonicotinic acid 1-oxide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-2-iminopyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced back to 2-aminonicotinic acid under specific conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: 2-Aminonicotinic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-hydroxy-2-iminopyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of coordination polymers and other advanced materials.
Mechanism of Action
The primary mechanism of action of 2-aminonicotinic acid 1-oxide involves the inhibition of quinolinic acid synthesis. Quinolinic acid is a neurotoxic metabolite in the kynurenine pathway of tryptophan metabolism. By inhibiting the enzymes involved in this pathway, 2-aminonicotinic acid 1-oxide reduces the production of quinolinic acid, thereby exerting neuroprotective effects . The molecular targets include enzymes such as kynurenine-3-monooxygenase and kynureninase .
Comparison with Similar Compounds
Similar Compounds
2-Aminonicotinic acid: The parent compound without the oxide group.
4-Aminonicotinic acid: An isomer with the amino group at the fourth position.
5-Aminonicotinic acid: An isomer with the amino group at the fifth position.
6-Aminonicotinic acid: An isomer with the amino group at the sixth position.
Uniqueness
1-hydroxy-2-iminopyridine-3-carboxylic acid is unique due to its specific inhibitory action on quinolinic acid synthesis, which is not observed in its parent compound or other isomers. This makes it a valuable compound for research into neuroprotective agents and potential therapeutic applications .
Properties
CAS No. |
906728-31-2 |
|---|---|
Molecular Formula |
C6H6N2O3 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
1-hydroxy-2-iminopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c7-5-4(6(9)10)2-1-3-8(5)11/h1-3,7,11H,(H,9,10) |
InChI Key |
KKSRFFYHMMXEBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N)C(=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(benzyloxy)methyl]-1,4-dioxane](/img/structure/B8671719.png)
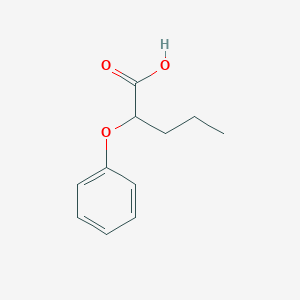
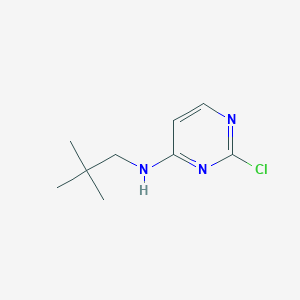
![4-[(dimethylamino)methyl]cyclohexan-1-one](/img/structure/B8671737.png)
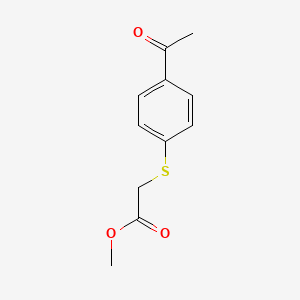
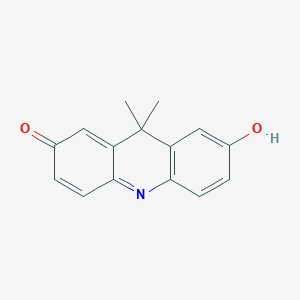
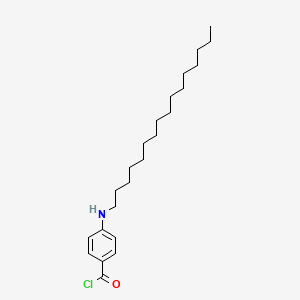
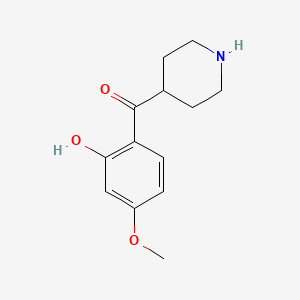

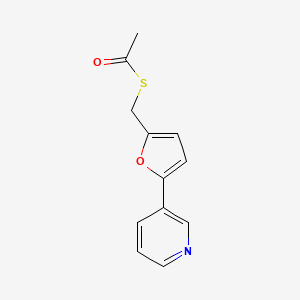
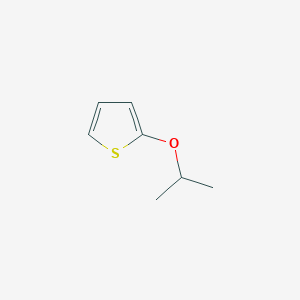

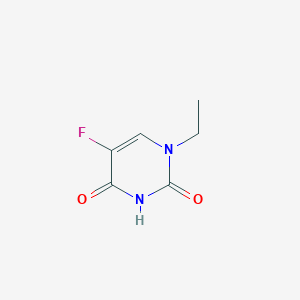
![4-[(3-Methylbutyl)amino]butane-2-sulfonic acid](/img/structure/B8671816.png)
